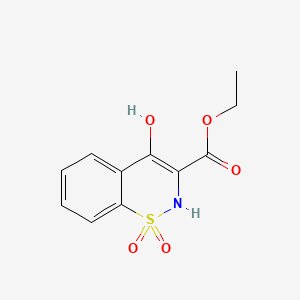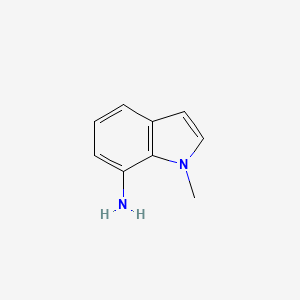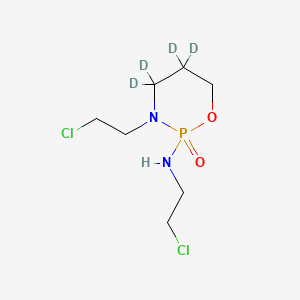
Ifosfamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ifosfamide-d4 is chemically known as 3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide-4,4,5,5-d4 . It is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the regulatory filing .
Synthesis Analysis
Ifosfamide is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde .Molecular Structure Analysis
This compound is the deuterium labeled Ifosfamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
The exact physiological mechanism of the autoinduction of ifosfamide is unknown, but several mechanisms of drug-induced metabolic changes have been reported for other compounds .Physical And Chemical Properties Analysis
This compound has extraordinary chemical and physical properties such as layered morphology, large specific surface area, outstanding mechanical properties, high conductivity, and high dispersity in an aqueous medium .Applications De Recherche Scientifique
Treatment and Prevention of Ifosfamide-Induced Encephalopathy
Ifosfamide, an alkylating agent, can induce encephalopathy in patients. Methylene blue (MB) has been found effective in treating this encephalopathy and may also serve as a prophylactic agent (Pelgrims et al., 2000).
Metabolism by Human Cytochrome P450s
The hydroxylation and N-dechloroethylation of deuterated ifosfamide (d4IFO) and ifosfamide (IFO) by various human P450s were compared. It was found that d4IFO hydroxylation improved and dechloroethylation reduced as compared to nondeuterated IFO, suggesting potential pathways to increase efficacy and decrease toxicity (Calinski et al., 2015).
Impact on Dendritic Cell Function
Ifosfamide can impair the allostimulatory capacity of human dendritic cells by depleting intracellular glutathione levels. This effect can be counteracted by glutathione reconstitution, which may enhance dendritic cell function in cancer patients treated with ifosfamide (Kuppner et al., 2003).
Circumvention of Resistance in Soft Tissue Sarcomas
High-dose ifosfamide has shown effectiveness in circumventing resistance to standard-dose ifosfamide in advanced soft tissue sarcomas, suggesting a dose-response relationship and potential for overcoming drug resistance (Le Cesne et al., 1995).
Interaction with Boron Nitride Fullerenes
The adsorption of Ifosfamide on pure B12N12 and carbon-doped boron nitride fullerenes was studied for potential anticancer drug delivery applications. The results suggest that carbon atom substitution in boron nitride fullerenes could impact the release rate of Ifosfamide, a factor crucial in drug delivery systems (Soltani et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGKSMUEGBAAB-QEOHIWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675971 |
Source


|
| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189701-13-0 |
Source


|
| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
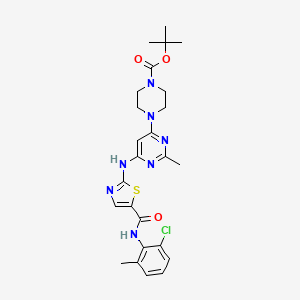
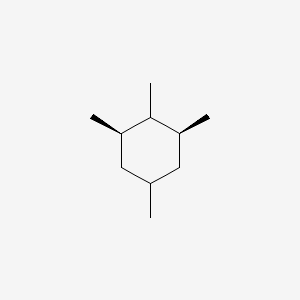

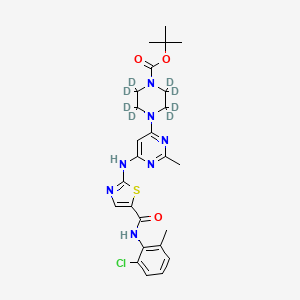
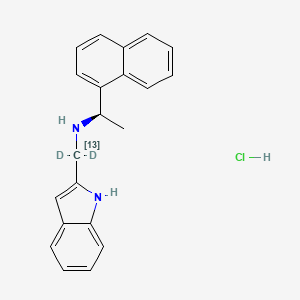
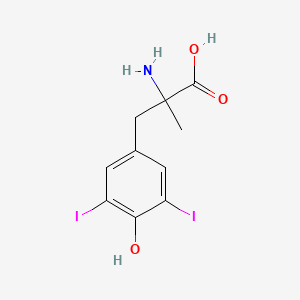
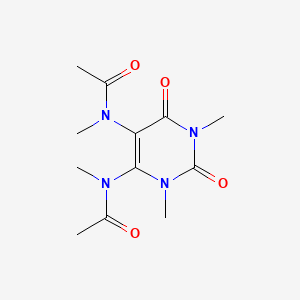
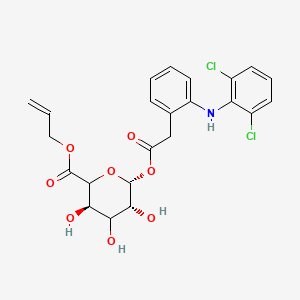
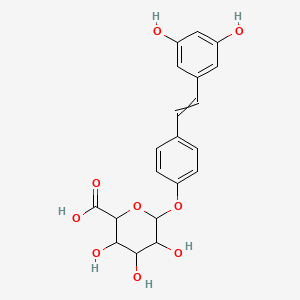
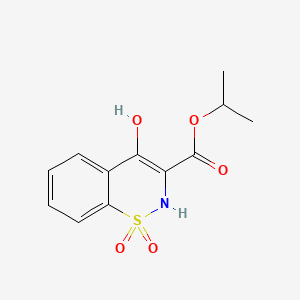
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
